DAT Inhibition Potency: (R)-Fonturacetam vs. (S)-Phenylpiracetam
(R)-Fonturacetam (MRZ-9547) is a selective dopamine reuptake inhibitor with an IC50 of 14.5 μM for the dopamine transporter (DAT) [1]. In contrast, the (S)-enantiomer (S-phenylpiracetam) is also a selective DAT inhibitor but has been shown not to stimulate locomotor activity, demonstrating a functional divergence despite similar primary target engagement [2].
| Evidence Dimension | Dopamine Transporter (DAT) Inhibition |
|---|---|
| Target Compound Data | IC50 = 14.5 μM |
| Comparator Or Baseline | (S)-Phenylpiracetam (selective DAT inhibitor but functionally distinct) |
| Quantified Difference | (R)-enantiomer exhibits DAT inhibition and stimulates locomotor activity; (S)-enantiomer inhibits DAT but does not stimulate locomotor activity |
| Conditions | In vitro radioligand binding assay for (R)-enantiomer; in vivo locomotor activity assays for (S)-enantiomer |
Why This Matters
This stereospecific functional divergence demonstrates that the (R)-enantiomer is the active, behaviorally relevant form, making it the essential choice for research focused on motivation and motor function, unlike the racemic mixture or (S)-enantiomer.
- [1] Sommer, B., et al. (2014). Effects of dopamine uptake inhibitor MRZ-9547 in animal models of Parkinson's disease. *Naunyn-Schmiedeberg's Archives of Pharmacology*, 387(10), 983-992. View Source
- [2] Makrecka-Kuka, M., et al. (2017). S-phenylpiracetam, a selective DAT inhibitor, reduces body weight gain without influencing locomotor activity. *Pharmacology Biochemistry and Behavior*, 160, 21-29. View Source
